molecular formula C16H19NO B564503 N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine CAS No. 123926-66-9

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine

Cat. No.: B564503
CAS No.: 123926-66-9
M. Wt: 241.334
InChI Key: GKEMNSXFQMKPAE-UHFFFAOYSA-N
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Description

N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methylamine is an organic compound with the molecular formula C16H19NO. It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to an ethyl chain and a methylamine group. This compound is used primarily in research settings and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methylamine typically involves the reaction of 3’-benzyloxyacetophenone with methylamine under reductive amination conditions. The process can be summarized as follows:

    Starting Material: 3’-benzyloxyacetophenone.

    Reagent: Methylamine.

    Catalyst: Reducing agent such as sodium cyanoborohydride.

    Solvent: Methanol or ethanol.

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction can lead to the formation of secondary amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methylamine N-oxide.

    Reduction: N-[1-(3’-Benzyloxyphenyl)ethyl]amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethylamine: Similar structure but with an additional methyl group on the nitrogen atom.

    N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine: A deuterated analog used in research for tracing and mechanistic studies.

    N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate:

Uniqueness

N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-methyl-1-(3-phenylmethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13(17-2)15-9-6-10-16(11-15)18-12-14-7-4-3-5-8-14/h3-11,13,17H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEMNSXFQMKPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655807
Record name 1-[3-(Benzyloxy)phenyl]-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123926-66-9
Record name 1-[3-(Benzyloxy)phenyl]-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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